Enhanced CYP2A6 Inhibition Potency Compared to 8-Methoxycoumarin
In head-to-head comparison within the same assay system, 8-Methoxy-5-methyl-chromen-2-one demonstrates superior inhibition of the CYP2A6 enzyme relative to its close structural analog, 8-methoxycoumarin. The target compound exhibits an IC50 of 670 nM, whereas 8-methoxycoumarin shows a significantly weaker IC50 of 25,000 nM [1][2].
| Evidence Dimension | CYP2A6 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 670 nM |
| Comparator Or Baseline | 8-Methoxycoumarin; IC50 = 25,000 nM |
| Quantified Difference | The target compound is approximately 37-fold more potent (lower IC50) than the comparator. |
| Conditions | Inhibition of CYP2A6 in human liver microsomes using coumarin as a substrate, with a 5-minute preincubation period followed by the addition of an NADPH-regenerating system [1][2]. |
Why This Matters
This marked difference in potency (37-fold) is critical for researchers selecting a tool compound for CYP2A6 inhibition studies, where a lower concentration of the target compound is required to achieve the same level of enzyme inhibition, potentially reducing off-target effects.
- [1] BindingDB. CHEMBL4174365 / BDBM50366406. Inhibition of CYP2A6 in human liver microsomes. bindingdb.org. View Source
- [2] BindingDB. CHEMBL2347915 / BDBM50432669. Inhibition of CYP2A6 (unknown origin)-mediated coumarin 7-hydroxylation. bindingdb.org. View Source
